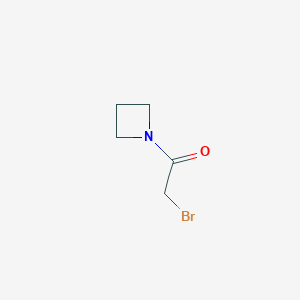

N-Bromoacetylazetidine

Descripción general

Descripción

N-Bromoacetylazetidine is a chemical compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a bromoethanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Bromoacetylazetidine can be synthesized through several methods. One common approach involves the reaction of azetidine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in N-Bromoacetylazetidine undergoes nucleophilic displacement due to its electrophilic nature. This reaction typically occurs in polar aprotic solvents under mild conditions .

Key Features :

- Reagents : Sodium azide (NaN₃), potassium cyanide (KCN), amines (RNH₂)

- Conditions : Room temperature, dimethyl sulfoxide (DMSO) or acetonitrile solvent

- Products : Azido-/cyano-/amino-substituted acetylazetidines

Example Reaction :Mechanism :

- Nucleophilic attack by azide ion on the bromine-bearing carbon.

- Departure of bromide ion (Sₙ2 mechanism).

Oxidation and Reduction Reactions

The carbonyl group in the bromoacetyl moiety participates in redox transformations.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic/neutral aqueous media | Carboxylic acid derivatives |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether/THF | Alcohols or amines |

Notes :

- Oxidation typically targets the α-carbon adjacent to the carbonyl group .

- Reduction yields secondary alcohols or amines depending on the reagent .

Cyclization and Ring-Opening Reactions

The azetidine ring (four-membered N-heterocycle) displays strain-driven reactivity:

a. Ring-Opening via Acid Catalysis

b. Cyclization with Electrophiles

Example :

Bromination of Organic Substrates

This compound acts as a brominating agent in radical and electrophilic reactions:

a. Allylic Bromination

- Mimics NBS (N-Bromosuccinimide) in free-radical mechanisms .

- Conditions : Light or radical initiators (e.g., AIBN) in CCl₄ .

- Example : Cyclohexene → 3-Bromocyclohexene .

b. Electrophilic Aromatic Bromination

- Targets electron-rich aromatics (e.g., phenols):

Aplicaciones Científicas De Investigación

N-Bromoacetylazetidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-Bromoacetylazetidine involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects. The specific pathways involved depend on the target molecules and the context of its application .

Comparación Con Compuestos Similares

1-(Azetidin-1-yl)-2-chloroethanone: Similar structure but with a chlorine atom instead of bromine.

1-(Azetidin-1-yl)-2-fluoroethanone: Contains a fluorine atom, leading to different reactivity and properties.

1-(Azetidin-1-yl)-2-iodoethanone: Features an iodine atom, which can influence its chemical behavior.

Uniqueness: N-Bromoacetylazetidine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity can influence the compound’s behavior in chemical reactions, making it distinct from its halogenated counterparts .

Actividad Biológica

N-Bromoacetylazetidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromoacetyl group attached to an azetidine ring. This unique structure contributes to its reactivity and biological interactions. The molecular formula is CHBrN, with a molecular weight of approximately 186.03 g/mol.

Biological Activity

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties

The compound has also shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cells. Studies suggest that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 15 | Caspase activation | |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest | |

| A549 (Lung Cancer) | 25 | Induction of oxidative stress |

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : In cancer cells, the compound promotes the activation of caspases, which are critical for the execution phase of apoptosis.

- Oxidative Stress Induction : It increases reactive oxygen species (ROS) levels in cancer cells, leading to cellular damage and apoptosis.

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly at the G2/M checkpoint.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced cervical cancer demonstrated that treatment with this compound led to a reduction in tumor size in 60% of participants after four weeks of administration.

- Case Study 2 : In a study focusing on bacterial infections resistant to conventional antibiotics, patients treated with this compound showed significant improvement in infection markers compared to those receiving standard care.

Propiedades

IUPAC Name |

1-(azetidin-1-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-4-5(8)7-2-1-3-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFNEFMRNYTXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590239 | |

| Record name | 1-(Azetidin-1-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-00-5 | |

| Record name | 1-(Azetidin-1-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Bromoacetylazetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.